hemoglobin Mississippi
Description
Properties
CAS No. |
113536-26-8 |
|---|---|
Molecular Formula |
C7H8O3 |
Synonyms |
hemoglobin Mississippi |
Origin of Product |
United States |
Molecular Genetics and Allelic Architecture of Hemoglobin Mississippi
Genetic Locus and Gene Structure (HBB)
The genetic blueprint for the beta-globin chain of hemoglobin is encoded by the HBB gene. This critical gene is situated on the short arm of chromosome 11, specifically at position 11p15.4. nih.gov The HBB gene is part of a larger beta-globin locus that spans approximately 70 kilobases and contains a series of five beta-like globin genes arranged in the following order: epsilon (ε), gamma-G (Gγ), gamma-A (Aγ), delta (δ), and beta (β). ms.gov The expression of these genes is developmentally regulated, with the β-globin gene being predominantly expressed in adulthood, constituting the beta chain of adult hemoglobin (HbA).
The structure of the HBB gene itself is characterized by three exons, which are the protein-coding regions, interspersed by two non-coding introns. This classic gene structure is crucial for the correct transcription and translation of the beta-globin polypeptide chain, which is 147 amino acids in length. The proper functioning of the HBB gene is essential for the synthesis of normal adult hemoglobin (HbA), a tetramer composed of two alpha-globin chains and two beta-globin chains (α2β2). ms.govresearchgate.net
Characterization of the Causal Point Mutation: β44(CD3)Ser→Cys (TCC→TGC)
Hemoglobin Mississippi is defined by a specific point mutation within the HBB gene. This mutation involves a single nucleotide substitution in the codon for the 44th amino acid of the beta-globin chain. At this position, a transversion from thymine (B56734) (T) to guanine (B1146940) (G) in the DNA sequence (TCC to TGC) results in the substitution of the amino acid serine (Ser) with cysteine (Cys). ms.gov This amino acid position is also designated as CD3, indicating its location as the third amino acid in the C-D helical segment of the beta-globin protein.
The introduction of a cysteine residue at this surface-exposed position has significant biochemical consequences. Cysteine contains a sulfhydryl group, which can form disulfide bonds with other cysteine residues. This property leads to the formation of abnormal disulfide linkages between the mutant beta-globin chains (βMississippi) and other globin chains, including normal beta (βA), delta (δ), gamma (γ), and alpha (α) chains. nih.gov This intermolecular bonding results in the polymerization of hemoglobin molecules and the formation of high-molecular-weight multimers, which are anomalous properties not observed in normal hemoglobin. nih.gov
Mutational Analysis and Allelic Variants at Position β44
While the Ser→Cys substitution is characteristic of this compound, other mutations at codon 44 of the HBB gene have been reported, leading to different allelic variants. Mutational analysis of this specific codon reveals the potential for various amino acid substitutions, each with potentially distinct clinical and biochemical phenotypes.
One such variant is a frameshift mutation, HBB: c.135delC, which involves the deletion of a cytosine nucleotide at this position. This type of mutation alters the reading frame of the gene, leading to a completely different and often non-functional protein product, which typically results in a β-thalassemia phenotype. Another reported missense mutation at this position is a Ser→Phe (serine to phenylalanine) substitution, which has been designated as Hb Narges Lab. The clinical significance of this particular variant is still under investigation.
The following table provides a summary of the known allelic variants at position β44 of the beta-globin chain:
| Hemoglobin Variant | Nucleotide Change (Codon 44) | Amino Acid Substitution | Resulting Phenotype |
| This compound | TCC → TGC | β44(CD3)Ser→Cys | Unstable hemoglobin, forms disulfide bonds |
| HBB: c.135delC | TCC → TCT (frameshift) | Frameshift | β-thalassemia |
| Hb Narges Lab | TCC → TTC | β44(CD3)Ser→Phe | Under investigation |
Genetic Modifiers and Co-inheritance Patterns with Other Globin Gene Abnormalities (e.g., Thalassemia Alleles)
The clinical presentation of individuals with this compound can be significantly influenced by the co-inheritance of other globin gene mutations, particularly thalassemia alleles. While individuals who are heterozygous for this compound (carrying one mutant HBB gene and one normal HBB gene) are generally clinically and hematologically normal, the co-inheritance of a β-thalassemia allele leads to a more severe clinical picture. ms.govnih.gov
Specifically, individuals who are compound heterozygotes for this compound and β+-thalassemia exhibit a phenotype of thalassemia intermedia. ms.govnih.gov This condition is characterized by moderate anemia, splenomegaly, and significant red blood cell abnormalities. ms.gov The underlying mechanism for this exacerbated phenotype is believed to be twofold. Firstly, the β+-thalassemia allele leads to a reduced production of normal beta-globin chains, resulting in an excess of alpha-globin chains. Secondly, the unstable this compound is susceptible to proteolytic degradation. ms.gov The combination of excess alpha chains and the breakdown of the abnormal beta chains contributes to increased cellular damage and ineffective erythropoiesis, culminating in the thalassemia intermedia phenotype. ms.gov
The interaction with alpha-thalassemia has also been considered as a potential genetic modifier. While specific studies on the co-inheritance of this compound and alpha-thalassemia are limited, it is well-established that alpha-thalassemia can ameliorate the clinical severity of other beta-globinopathies by reducing the excess of alpha-globin chains.
The following table summarizes the clinical phenotypes associated with different co-inheritance patterns:
| Genotype | Clinical Phenotype | Key Features |
| Heterozygous for Hb Mississippi | Clinically and hematologically normal | No significant symptoms |
| Compound heterozygous for Hb Mississippi and β+-thalassemia | Thalassemia intermedia | Moderate anemia, splenomegaly, marked anisocytosis and poikilocytosis ms.gov |
Population Genetics and Geographic Distribution of the β44(CD3)Ser→Cys Allele
The initial reports of this hemoglobin variant were in individuals of African American and Chinese descent. ms.gov However, without more extensive population studies, it is difficult to ascertain the precise prevalence and distribution of this allele in different ethnic groups or geographic regions. The term "Mississippi" in its name is a historical descriptor and does not necessarily imply a high prevalence or origin in that specific geographic location.
Further research, including large-scale genetic screening and haplotype analysis, would be necessary to determine the population frequency, potential founder effects, and any selective pressures that might be associated with the β44(CD3)Ser→Cys allele in different parts of the world.
Structural Biology and Conformational Dynamics of Hemoglobin Mississippi
Primary Amino Acid Substitution and its Physico-Chemical Implications
Hemoglobin (Hb) Mississippi is a variant of human hemoglobin characterized by a single point mutation in the beta-globin chain. Structural analysis has identified this as a substitution of a serine residue with a cysteine at the 44th position, designated as β44(CD3)Ser→Cys. nih.govtandfonline.com This specific location is on the surface of the hemoglobin molecule. nih.govtandfonline.com
The physico-chemical implications of this substitution are profound. Serine possesses a polar hydroxyl (-OH) group, whereas cysteine contains a thiol (-SH) group. arizona.edu While both are polar, the thiol group of cysteine is significantly more reactive. arizona.edu It can be readily oxidized, allowing it to form a covalent disulfide bond (-S-S-) with another thiol group. arizona.edu This introduction of a reactive cysteine on the protein surface is the primary driver of the anomalous properties exhibited by Hb Mississippi. nih.govtandfonline.com
Table 1: Amino Acid Substitution in Hemoglobin Mississippi
| Property | Wild-Type (Hemoglobin A) | Mutant (this compound) |
|---|---|---|
| Gene | HBB | HBB |
| Affected Chain | Beta (β) | Beta (β) |
| Position | 44 (CD3) | 44 (CD3) |
| Original Amino Acid | Serine (Ser) | Serine (Ser) |
| Substituted Amino Acid | - | Cysteine (Cys) |
| Resulting Side Chain | Hydroxyl (-OH) | Thiol (-SH) |
| Key Implication | Polar, non-reactive in this context | Polar, highly reactive, capable of forming disulfide bonds |
Quaternary Structure Perturbations and Subunit Interactions
Normal adult hemoglobin (HbA) has a tetrameric quaternary structure, consisting of two α-globin and two β-globin subunits (α2β2) held together by extensive non-covalent interactions. pnas.orgcambridge.org These interactions occur at specific interfaces, most notably the α1β1 and α1β2 contacts, which are critical for the molecule's allosteric function. nih.govpnas.org
The β44 residue in Hb Mississippi is not located within these critical dimer interfaces. nih.govfrontiersin.org Therefore, the primary mutation itself does not directly perturb the normal assembly of the α2β2 tetramer. The fundamental quaternary structure is presumed to form correctly. The significant perturbation arises not from the disruption of existing non-covalent bonds but from the formation of new, covalent bonds between separate hemoglobin molecules. nih.govnih.gov
Mechanisms of Aberrant Protein Polymerization and Multimerization (e.g., Disulfide Linkages)
The defining characteristic of this compound is its ability to polymerize. This process is fundamentally different from the non-covalent polymerization seen in Sickle Cell Hemoglobin (HbS). In Hb Mississippi, the aberrant polymerization is mediated by the formation of intermolecular disulfide bonds. nih.govtandfonline.com
The mechanism involves the reactive thiol group of the β44 cysteine residue. Under oxidative conditions, this thiol group can form a disulfide bridge with a corresponding group on another globin chain. nih.govphysiology.org This was experimentally confirmed using gel filtration chromatography, which demonstrated the presence of high-molecular-weight multimers. nih.govtandfonline.com
A key finding is that the abnormal β-chain of Hb Mississippi can polymerize not only with itself but also with other normal globin chains, including α, β (from HbA), δ (from HbA2), and γ (from HbF) chains. nih.gov This leads to a heterogeneous mixture of multimers and is responsible for the variant's anomalous behavior during electrophoresis and chromatography, where multiple distinct bands and peaks are observed. nih.gov
Table 2: Polymerization Linkages in this compound
| Polymerizing Unit | Interacting Partner | Bond Type | Result |
|---|---|---|---|
| Hb Mississippi (βMS-chain) | Hb Mississippi (βMS-chain) | Disulfide (-S-S-) | Homogeneous Multimers |
| Hb Mississippi (βMS-chain) | Hb A (βA-chain) | Disulfide (-S-S-) | Heterogeneous Multimers |
| Hb Mississippi (βMS-chain) | Hb A (α-chain) | Disulfide (-S-S-) | Heterogeneous Multimers |
| Hb Mississippi (βMS-chain) | Hb A2 (δ-chain) | Disulfide (-S-S-) | Heterogeneous Multimers |
Conformational States and Allosteric Transitions in the Mutant Hemoglobin
Hemoglobin's primary function of cooperative oxygen binding is governed by a transition between two quaternary conformational states: the low-affinity T (tense) state and the high-affinity R (relaxed) state. nih.govoup.com This allosteric regulation is crucial for efficient oxygen transport and is influenced by the integrity of the subunit interfaces. nih.gov
Specific experimental data on the oxygen affinity, Bohr effect, or the T-R equilibrium for this compound are limited. However, it can be inferred that the extensive, covalent polymerization would significantly impact its allosteric properties. The formation of large, cross-linked multimers would likely introduce steric hindrance, impeding the subtle yet significant rotational and sliding movements of the α1β1 and α2β2 dimers that are required to switch from the T to the R state. nih.gov Such a restriction could potentially lock the molecule in a low-affinity conformation or otherwise disrupt the cooperative oxygen-binding characteristic of normal hemoglobin.
Comparative Structural Analysis with Wild-Type Hemoglobin and Other Pathogenic Variants
Comparing this compound with other hemoglobins (B146990) highlights the unique nature of its pathology.
Wild-Type Hemoglobin (HbA): The most crucial difference is the absence of a reactive cysteine at the β44 position. HbA has a serine at this site, which cannot form disulfide bonds, and therefore, HbA does not undergo this type of polymerization. nih.gov
Sickle Cell Hemoglobin (HbS): HbS is the archetypal polymerizing hemoglobinopathy, but its mechanism is entirely different. The HbS mutation (β6Glu→Val) creates a hydrophobic patch on the protein surface. pnas.orgmedicalnewstoday.com Under deoxygenated conditions, this patch facilitates non-covalent, hydrophobic interactions between HbS molecules, leading to the formation of rigid, fibrous polymers. pnas.org In contrast, Hb Mississippi's polymerization is covalent and not directly dependent on the oxygenation state.
Other Cysteine-Substituted Hemoglobins: Other hemoglobin variants with serine-to-cysteine substitutions, such as Hb Porto Alegre (β9Ser→Cys), also exhibit polymerization through disulfide bonds. oncohemakey.com This demonstrates that disulfide-mediated polymerization is a known, albeit rare, pathogenic mechanism for hemoglobin variants, distinct from the hydrophobic interactions of HbS. Another example is found in the hemoglobin of the turtle Trachemys scripta, which polymerizes via disulfide bonds involving a cysteine on its α-chain, serving a potential role in antioxidant defense. physiology.org
Table 3: Comparative Analysis of Hemoglobin Variants
| Feature | This compound (HbMS) | Wild-Type Hemoglobin (HbA) | Sickle Cell Hemoglobin (HbS) |
|---|---|---|---|
| Mutation | β44 Ser→Cys | None | β6 Glu→Val |
| Key Chemical Change | Introduction of a reactive thiol (-SH) group | Contains a stable hydroxyl (-OH) group | Introduction of a nonpolar, hydrophobic side chain |
| Polymerization | Yes | No | Yes |
| Polymerization Mechanism | Covalent (Disulfide Bonds) | N/A | Non-covalent (Hydrophobic Interactions) |
| Polymerization Trigger | Oxidative conditions | N/A | Deoxygenation |
| Resulting Polymer | Heterogeneous, high-molecular-weight multimers nih.gov | N/A | Rigid, helical fibers pnas.org |
Functional Biochemical Characterization of Hemoglobin Mississippi
Oxygen Binding Affinity and Cooperativity Alterations
The primary function of hemoglobin is the cooperative binding and transport of oxygen from the lungs to the tissues. The efficiency of this process is determined by hemoglobin's oxygen binding affinity and its allosteric properties. While specific quantitative data for the oxygen binding affinity (P50 value) and the degree of cooperativity (Hill coefficient) of Hemoglobin Mississippi are not extensively reported in the literature, the location of the mutation provides insights into potential functional alterations.
The β44(CD3) position is located on the surface of the hemoglobin molecule and is not directly involved in the heme pocket or the critical α1β2 interface that mediates the allosteric transition from the low-affinity T (tense) state to the high-affinity R (relaxed) state. However, the introduction of a reactive cysteine residue can lead to the formation of disulfide bonds with other molecules or hemoglobin subunits, which may indirectly influence the conformational changes associated with oxygen binding.
Some studies on other hemoglobin variants with surface-level mutations have shown slight alterations in oxygen affinity. For instance, Hemoglobin Porto Alegre (β9 Ser→Cys), another variant with a cysteine substitution, exhibits slightly decreased cooperativity and increased oxygen affinity. It is plausible that this compound may exhibit subtle changes in these parameters, but further research is required for definitive characterization.
Table 1: Oxygen Binding Properties of this compound
| Parameter | Value | Reference |
| P50 (mm Hg) | Not reported in the literature | |
| Hill Coefficient (n) | Not reported in the literature | |
| Bohr Effect | Not reported in the literature |
Heme Iron Redox Chemistry and Spectroscopic Properties
The redox state of the heme iron is crucial for oxygen binding, as only the ferrous (Fe²⁺) form can reversibly bind oxygen. The spontaneous oxidation of the heme iron to the ferric (Fe³⁺) state, a process known as autoxidation, leads to the formation of methemoglobin, which is incapable of oxygen transport. The rate of autoxidation can be influenced by the stability of the globin chains and the environment of the heme pocket.
For this compound, the introduction of a cysteine residue could potentially impact the redox chemistry of the heme iron. Cysteine residues, particularly the thiol group, are redox-active and can participate in oxidation-reduction reactions. While direct measurements of the redox potential and autoxidation rate for this compound are not available, studies on other unstable hemoglobins (B146990) suggest that structural perturbations can lead to increased rates of autoxidation. The proximity of the β44 residue to the heme pocket is not immediate, which may explain why it is described as only "mildly unstable".
Spectroscopic properties of hemoglobin, which are sensitive to the electronic and coordination state of the heme iron, would likely show subtle differences in this compound compared to normal Hemoglobin A, particularly if the mutation induces any conformational changes around the heme group. However, detailed spectroscopic analyses have not been reported.
Table 2: Heme Iron Redox and Spectroscopic Properties of this compound
| Parameter | Value/Observation | Reference |
| Redox Potential (E'₀) | Not reported in the literature | |
| Autoxidation Rate | Not reported in the literature | |
| Spectroscopic Characteristics | Not reported in the literature |
Ligand Binding Kinetics and Allosteric Regulation
The kinetics of ligand binding (association and dissociation rates for oxygen and other ligands) and the regulation by allosteric effectors such as 2,3-bisphosphoglycerate (B1242519) (2,3-BPG), protons (Bohr effect), and CO₂ are fundamental to hemoglobin's physiological function. These parameters are intricately linked to the conformational transitions between the T and R states.
There is a lack of specific data on the ligand binding kinetics for this compound. The β44 position is not located in the binding sites for common allosteric effectors like 2,3-BPG. Therefore, a direct impact on allosteric regulation is not immediately apparent from the mutation's location. However, the formation of intermolecular disulfide bridges, a known characteristic of this compound, could lead to the formation of higher-molecular-weight multimers. dynamed.comnih.gov These larger aggregates may have altered ligand binding kinetics and allosteric responses compared to the normal tetrameric hemoglobin.
Susceptibility to Oxidative Stress and Reactive Oxygen Species Interaction
Erythrocytes are constantly exposed to oxidative stress, and hemoglobin can be a source of reactive oxygen species (ROS) through autoxidation. Unstable hemoglobins are particularly prone to oxidative damage, leading to the formation of hemichromes and their precipitation as Heinz bodies. nih.gov
It has been documented that erythrocytes containing this compound develop multiple dispersed Heinz bodies when subjected to oxidant stress. nih.govnih.govoncohemakey.com This indicates that while the hemoglobin variant itself is only mildly unstable under normal conditions, it is more susceptible to denaturation and precipitation under oxidative challenge. The presence of the additional cysteine residue at β44 may contribute to this susceptibility. Cysteine's thiol group can be oxidized, potentially leading to the formation of disulfide cross-links within the globin chain or with other molecules, which can promote protein unfolding and aggregation. wikipedia.org
The interaction with specific reactive oxygen species has not been detailed for this compound, but it is known that ROS can damage hemoglobin, leading to heme degradation and globin chain cross-linking. mdpi.com
Table 3: Response of this compound to Oxidative Stress
| Parameter | Observation | Reference |
| Stability to Oxidants | Mildly unstable | nih.govnih.govoncohemakey.com |
| Heinz Body Formation | Multiple dispersed Heinz bodies form under oxidant stress | nih.govnih.govoncohemakey.com |
| Interaction with ROS | Not specifically detailed in the literature |
Proteolytic Degradation Pathways and Protein Turnover
Abnormal or damaged proteins in erythrocytes are removed by proteolytic pathways to prevent their accumulation and potential toxicity. The ubiquitin-proteasome system is a major pathway for the degradation of abnormal proteins in reticulocytes and mature red blood cells.
A significant finding regarding this compound is its susceptibility to proteolytic degradation in the presence of ATP. nih.govnih.gov This ATP-dependence strongly suggests the involvement of the ubiquitin-proteasome pathway. In this pathway, abnormal proteins are tagged with ubiquitin molecules and then targeted for degradation by the proteasome complex. This mechanism is crucial for cellular quality control.
The increased degradation of this compound is particularly relevant in individuals who are also carriers of β⁺-thalassemia. In this condition, the reduced synthesis of β-globin chains leads to an excess of α-globin chains, which are themselves unstable and contribute to cellular damage. The combination of excess α-chains and the proteolytic degradation of the already limited this compound β-chains can exacerbate the imbalance in globin chain synthesis, leading to a more severe clinical phenotype of thalassemia intermedia. nih.govnih.gov
Table 4: Proteolytic Degradation of this compound
| Pathway | Observation | Reference |
| ATP-Dependent Proteolysis | Susceptible to degradation in the presence of ATP | nih.govnih.gov |
| Ubiquitin-Proteasome Pathway | Implied by ATP-dependence, but not directly confirmed | |
| Protein Turnover Rate | Not quantitatively determined in the literature |
Cellular and Molecular Pathophysiological Mechanisms of Hemoglobin Mississippi
Intracellular Fate of Abnormal Globin Chains and Hemoglobin Aggregates
The defining molecular feature of Hemoglobin Mississippi is the substitution of a serine residue with a cysteine at position β44 (CD3). psu.edu This seemingly minor change has profound consequences for the behavior of the globin chain within the red blood cell. The introduced cysteine residue possesses a reactive sulfhydryl group, which is not present in the normal β-globin chain. This allows the abnormal β-globin chain (βMS) to form disulfide linkages with other globin chains.
These disulfide bonds are not restricted to other βMS chains. Research has shown that Hb MS can form anomalous disulfide linkages with normal β-chains, as well as with δ-chains (found in HbA2) and γ-chains (found in fetal hemoglobin, HbF). nih.govnih.gov This promiscuous cross-linking leads to the formation of high molecular weight multimers and hemoglobin aggregates within the erythrocyte. nih.govnih.gov
Furthermore, these abnormal globin chains and their aggregates are susceptible to proteolytic degradation, a process that appears to be ATP-dependent. nih.govnih.gov This suggests the involvement of the cell's protein quality control machinery in attempting to clear these aberrant protein complexes. The intracellular aggregation of these globin molecules can occur prior to their breakdown. nih.gov
Impact on Erythroid Cell Maturation and Ineffective Erythropoiesis at the Molecular Level
The process of erythropoiesis, the production of red blood cells, is a tightly regulated sequence of proliferation and differentiation of erythroid precursor cells. In the context of hemoglobinopathies, this process can be severely disrupted, leading to a condition known as ineffective erythropoiesis. This is characterized by the premature death of erythroid precursors in the bone marrow, resulting in a reduced output of mature red blood cells despite increased erythropoietic activity. nih.govmdpi.comfrontiersin.orgnih.gov
While specific studies on the molecular details of ineffective erythropoiesis solely due to this compound are limited, the principles observed in related conditions like beta-thalassemia offer significant insights. In beta-thalassemia, the imbalance in globin chain synthesis, with an excess of α-globin chains, leads to the formation of insoluble aggregates that damage the cell and trigger apoptosis of erythroid precursors. nih.govmdpi.comfrontiersin.org
In the case of this compound, particularly in compound heterozygous states with beta-thalassemia, the cellular damage is compounded. Not only is there an excess of α-chains due to the thalassemic mutation, but the βMS-chains themselves are prone to aggregation and proteolytic degradation. nih.govresearchgate.net This combined insult likely exacerbates the level of cellular stress, leading to a more pronounced state of ineffective erythropoiesis. The accelerated destruction of these abnormal erythroid precursors within the bone marrow contributes significantly to the anemia observed in affected individuals.
Key molecular players implicated in the regulation of erythroid maturation include transcription factors like GATA-1 and chaperone proteins such as heat shock protein 70 (HSP70). frontiersin.org Disruptions in the function of these and other regulatory molecules due to the stress induced by abnormal hemoglobin aggregates can block the normal progression of erythroid differentiation, leading to the accumulation of immature and non-viable red cell precursors.
Molecular Basis of Red Blood Cell Destabilization (e.g., Heinz Body Formation, Membrane Damage)
The intracellular aggregates of this compound and associated globin chains can precipitate within the red blood cell, forming inclusions known as Heinz bodies. nih.govnih.gov Heinz bodies are composed of denatured hemoglobin and are a hallmark of oxidative damage and hemoglobin instability. wikipedia.org While Hb MS is considered only mildly unstable on its own, under conditions of oxidant stress, erythrocytes from individuals with Hb MS readily develop multiple, dispersed Heinz bodies. nih.govnih.govresearchgate.net
The formation of Heinz bodies is a critical step in the destabilization of the red blood cell. These precipitates can attach to the inner surface of the red cell membrane, leading to a cascade of damaging events. wikipedia.org This includes:
Oxidative Damage: The process of hemoglobin denaturation and aggregation generates reactive oxygen species (ROS), which can cause widespread oxidative damage to cellular components, including membrane lipids and proteins. wikipedia.org
Membrane Protein Alterations: The binding of Heinz bodies to the membrane can lead to the cross-linking and altered organization of membrane proteins, such as band 3. This can weaken the interaction between the membrane and the underlying cytoskeleton, compromising the structural integrity and deformability of the red blood cell. frontiersin.org
Increased Membrane Rigidity: The cumulative damage to the membrane and cytoskeleton results in a less flexible and more rigid red blood cell. This makes it difficult for the cell to navigate the narrow capillaries of the microcirculation.
Premature Destruction: The spleen plays a crucial role in clearing damaged and senescent red blood cells. Macrophages in the spleen recognize and remove red cells containing Heinz bodies, a process that can lead to the formation of "bite cells" where a portion of the cell containing the Heinz body has been removed. wikipedia.org This premature destruction of red blood cells in the peripheral circulation is a major contributor to the hemolytic anemia seen in individuals with significant Heinz body formation.
Interplay between this compound and Other Cellular Homeostatic Pathways
The presence of this compound and the subsequent cellular stress it induces can impact various cellular homeostatic pathways.
Redox Homeostasis: The increased production of reactive oxygen species (ROS) due to hemoglobin instability and aggregation places a significant burden on the red blood cell's antioxidant systems. mdpi.com Key enzymes and molecules involved in maintaining redox balance, such as glutathione (B108866), glutathione peroxidase, and catalase, may become overwhelmed. frontiersin.org This imbalance contributes to the cycle of oxidative damage, further promoting hemoglobin denaturation and membrane injury.
Protein Quality Control: The formation of abnormal globin chains and aggregates activates the cell's proteolytic systems, which attempt to clear these damaged proteins. nih.govnih.gov This ATP-dependent process highlights the engagement of cellular machinery responsible for maintaining protein homeostasis. However, the continuous production of abnormal hemoglobin can overwhelm this system, leading to the accumulation of aggregates and cellular dysfunction.
Iron Homeostasis: Ineffective erythropoiesis, a key feature in severe cases involving this compound (particularly in compound heterozygous states), can lead to dysregulation of iron metabolism. The expanded but ineffective erythroid marrow can produce signaling molecules, such as erythroferrone, which suppress the production of hepcidin, the main regulator of iron absorption. plos.orgredefineemd.commedsci.org This can lead to increased iron absorption from the gut and systemic iron overload, even in the absence of blood transfusions. Iron overload itself can further contribute to oxidative stress, creating a vicious cycle of cellular damage.
Molecular Pathogenesis in Compound Heterozygous States
The clinical and hematological severity of this compound is most pronounced when it is inherited along with another hemoglobinopathy, creating a compound heterozygous state. ascls.org
Hb MS / Beta-Thalassemia: The co-inheritance of Hb MS and a beta-thalassemia gene (β+-thalassemia) results in a clinical picture of thalassemia intermedia. nih.govnih.gov In this state, there is a reduced production of normal β-globin chains due to the thalassemia mutation. This leads to an excess of α-globin chains, which are themselves unstable and prone to precipitation. nih.gov This is compounded by the presence of the abnormal βMS-chains, which also form aggregates and are subject to proteolytic degradation. nih.govresearchgate.net The combined effect of excess α-chains and unstable βMS-chains leads to a significant increase in cellular damage, exacerbating ineffective erythropoiesis and hemolysis, resulting in more severe anemia and clinical symptoms like splenomegaly. nih.govnih.gov
Hb MS / Hb S: While less documented, the theoretical co-inheritance of this compound and Hemoglobin S (the variant responsible for sickle cell disease) would likely lead to a complex clinical phenotype. Hb S polymerizes under deoxygenated conditions, causing red blood cells to sickle. wikipedia.orgmdpi.com The presence of Hb MS could potentially influence the polymerization of Hb S, although the precise nature of this interaction is not well-defined. The inherent instability and aggregation propensity of Hb MS could add to the cellular stress already present in sickle cell trait.
The following table summarizes the key molecular features and their pathophysiological consequences:
| Molecular Feature | Pathophysiological Consequence |
| β44 Ser→Cys Substitution | Introduction of a reactive sulfhydryl group. psu.edu |
| Disulfide Linkages | Formation of high molecular weight multimers and hemoglobin aggregates with β, δ, and γ chains. nih.govnih.gov |
| Proteolytic Degradation | ATP-dependent breakdown of abnormal globin chains. nih.govnih.gov |
| Ineffective Erythropoiesis | Premature death of erythroid precursors in the bone marrow, contributing to anemia. nih.govmdpi.comfrontiersin.org |
| Heinz Body Formation | Precipitation of denatured hemoglobin, particularly under oxidant stress. nih.govnih.govresearchgate.net |
| Red Blood Cell Membrane Damage | Increased rigidity, decreased deformability, and premature destruction (hemolysis). wikipedia.orgfrontiersin.org |
| Compounding with β-thalassemia | Exacerbated cellular damage due to both excess α-chains and unstable βMS-chains, leading to thalassemia intermedia. nih.govnih.govresearchgate.net |
Advanced Research Methodologies for Hemoglobin Mississippi Characterization
Genomic and Transcriptomic Approaches
Genomic and transcriptomic studies focus on the genetic blueprint and its expression related to Hemoglobin Mississippi.
High-throughput DNA sequencing (HTS) technologies have revolutionized the study of genetic disorders, including hemoglobinopathies. asm.org For this compound, HTS can be used to sequence the entire beta-globin gene (HBB), located on chromosome 11, to identify the specific mutation responsible for this variant. scirp.org This process involves fragmenting the patient's DNA, sequencing these small fragments, and then using bioinformatics tools to reassemble the sequence and compare it to a reference human genome. umc.edu
Bioinformatics analysis is crucial for interpreting the large datasets generated by HTS. researchgate.net Tools like Clustal Omega are used for multiple sequence alignment to compare the mutated HBB gene sequence with the normal sequence, pinpointing the exact location of the mutation. scirp.org Such analyses can predict the functional consequences of the mutation on the β-globin protein structure. nih.gov For instance, the mutation in this compound is a substitution of serine for cysteine at position 44 of the beta-globin chain. nih.govtandfonline.com
| Tool/Technique | Application in this compound Research | Reference |
| High-Throughput Sequencing (HTS) | Sequencing the HBB gene to identify the specific mutation. | asm.org |
| Bioinformatics Analysis | Interpreting sequencing data and predicting the mutation's impact. | researchgate.net |
| Clustal Omega | Aligning mutated and normal HBB gene sequences. | scirp.org |
Allele-specific Polymerase Chain Reaction (PCR) is a targeted method used to detect specific mutations. acs.org In the context of this compound, primers can be designed to specifically amplify the DNA sequence containing the mutation. nih.govtandfonline.com This technique is rapid and reliable for confirming the presence of the known mutation in individuals or for screening family members. nih.govtandfonline.com
Restriction Fragment Length Polymorphism (RFLP) analysis is another technique used to identify variations in DNA sequences. researchgate.net It involves cutting the DNA with specific restriction enzymes, which recognize and cut at particular DNA sequences. researchgate.net If a mutation, like the one in this compound, alters a restriction site, the resulting DNA fragments will have different lengths compared to the normal gene. nih.gov These fragments are then separated by gel electrophoresis, revealing a specific pattern that can identify the presence of the variant. researchgate.net
| Method | Principle | Application to this compound |
| Allele-Specific PCR | Uses primers that only bind to and amplify a specific DNA sequence (allele). | Designs primers to specifically amplify the region of the HBB gene with the this compound mutation for targeted detection. |
| RFLP | Detects variations in DNA sequences by observing differences in the lengths of DNA fragments after being cut by restriction enzymes. | Identifies the this compound mutation if it creates or destroys a recognition site for a specific restriction enzyme, leading to a unique fragment pattern on a gel. |
Gene expression profiling, often done using microarray analysis, allows researchers to examine the expression levels of thousands of genes simultaneously. nih.gov In the context of hemoglobinopathies, this can reveal how the presence of an abnormal hemoglobin like this compound affects the expression of other genes, potentially identifying modifier genes that influence the clinical severity of the condition. mdpi.commdpi.com For example, studies in sickle cell disease have used this approach to understand the inflammatory and oxidant stress responses. ashpublications.org
Quantitative transcript analysis, such as real-time quantitative reverse transcription PCR (qRT-PCR), is used to measure the amount of a specific messenger RNA (mRNA) transcript. pnas.org For this compound, qRT-PCR can quantify the expression level of the mutated β-globin mRNA, providing insights into the efficiency of its transcription and its contribution to the total hemoglobin pool. pnas.org This is particularly relevant as some hemoglobin variants are produced at a reduced rate, leading to a thalassemia-like phenotype. oncohemakey.com
Proteomic and Biochemical Analytical Techniques
Proteomic and biochemical techniques directly analyze the hemoglobin protein itself.
Isoelectric focusing (IEF) is a high-resolution electrophoretic technique that separates proteins based on their isoelectric point (pI), the pH at which a protein has no net charge. creative-proteomics.com Hemoglobin variants, including this compound, often have an altered pI due to the amino acid substitution, allowing for their separation from normal hemoglobin (HbA). researchgate.netnih.gov IEF has been shown to provide superior resolution compared to conventional electrophoresis for distinguishing between different hemoglobin variants. nih.gov Studies on this compound have demonstrated its anomalous behavior on IEF, showing a pattern with multiple distinct bands. nih.govtandfonline.com
Polyacrylamide gel electrophoresis (PAGE) at an alkaline pH (e.g., pH 8.6) is another method used to separate hemoglobin variants based on their charge and size. htct.com.br Similar to IEF, this compound exhibits a unique migration pattern on PAGE, with reports of three distinct mobilities. nih.govtandfonline.com This unusual pattern is thought to be due to the polymerization of the abnormal hemoglobin through disulfide linkages, a consequence of the serine to cysteine substitution. nih.govtandfonline.com
| Electrophoretic Method | Principle of Separation | Observed Findings for this compound | Reference |
| Isoelectric Focusing (IEF) | Separates proteins based on their isoelectric point (pI). | Shows a complex pattern with multiple distinct bands. | nih.govtandfonline.com |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separates proteins based on charge and size at a specific pH. | Exhibits three distinct mobilities at pH 8.6. | nih.govtandfonline.com |
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of hemoglobin variants. austinpublishinggroup.com Ion-exchange HPLC is widely used for the separation and quantification of different hemoglobin types in a blood sample. researchgate.net The method provides a quantitative measure of the percentage of this compound relative to other hemoglobins (B146990) like HbA and HbA2. austinpublishinggroup.comastm.org In the case of this compound, HPLC analysis reveals multiple abnormal peaks, which is consistent with the polymerization observed with other techniques. nih.govtandfonline.com
Reversed-phase HPLC is used to separate the individual globin chains (alpha, beta, gamma, delta). astm.org This is particularly useful for confirming that the mutation is in the beta-globin chain and for studying the characteristics of the abnormal chain. tandfonline.com The ability of HPLC to provide both qualitative and quantitative data makes it an indispensable tool in the characterization of this compound. astm.orgacs.org
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is a cornerstone for the definitive identification and detailed characterization of hemoglobin variants like Hb Mississippi. nih.gov It offers high sensitivity and accuracy for determining molecular weight changes and pinpointing the exact location of amino acid substitutions.
Electrospray Ionization-Mass Spectrometry (ESI-MS) is frequently used for the analysis of intact globin chains. In the case of Hb Mississippi, ESI-MS analysis of the whole globin would reveal a mass shift in the β-chain. The substitution of a serine (87.08 Da) by a cysteine (103.15 Da) results in a mass increase of +16.07 Da for the β-globin chain. ESI-MS can also detect the various multimers formed through disulfide bonding, showing peaks that correspond to dimers, trimers, and higher-order aggregates of the β-chain, as well as mixed disulfide-linked adducts with other globin chains. nih.gov
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) serves as a rapid and robust method for screening and analyzing hemoglobin variants. gavinpublishers.comnih.gov For Hb Mississippi, MALDI-TOF MS can quickly confirm the mass of the variant β-chain. doi.org Its primary advantage lies in high-throughput analysis, making it suitable for initial screening. While less likely to preserve non-covalent multimers compared to native ESI-MS, it excels in peptide mass fingerprinting after enzymatic digestion. gavinpublishers.com
Tandem Mass Spectrometry (MS/MS) for Peptide Mapping provides unequivocal confirmation of the mutation's location. The process involves:
Isolation of the variant β-globin chain.
Enzymatic digestion, typically with trypsin, which cleaves the protein into smaller, more manageable peptides. chl.co.nz
Analysis of the resulting peptide mixture by LC-MS/MS. The peptide containing the mutation (in this case, the T-5 peptide of the β-chain) will exhibit a mass shift.
Fragmentation of this specific peptide in the mass spectrometer (MS/MS) yields a series of fragment ions that allows for the determination of the amino acid sequence, thus confirming the Ser→Cys substitution at position 44. nih.gov
Table 1: Representative Mass Spectrometry Data for this compound
| Analytical Technique | Analyte | Expected Observation for Hb Mississippi | Reference (Normal HbA) |
|---|---|---|---|
| ESI-MS (Intact Chain) | β-Globin Chain | Molecular Weight: ~15,883 Da (+16 Da shift) | ~15,867 Da |
| MALDI-TOF MS (Peptide Map) | Tryptic Peptide T-5 | Increased mass of the peptide containing residue 44 | Normal mass of peptide T-5 |
| MS/MS Sequencing | Fragment Ions of T-5 Peptide | Sequence data confirms Cysteine at position 44 | Sequence data shows Serine at position 44 |
Spectroscopic Methods for Structural and Functional Probing
UV-Visible Spectroscopy is used to probe the heme environment. The absorption spectrum of hemoglobin has characteristic peaks, including the Soret peak at ~415 nm for oxyhemoglobin and ~430 nm for deoxyhemoglobin. researchgate.net For Hb Mississippi, changes in the heme pocket due to the mutation or polymerization could lead to subtle shifts in these absorption maxima or changes in their intensity, reflecting altered electronic structure around the heme iron. researchgate.net It is also a fundamental tool for monitoring auto-oxidation rates, where the formation of methemoglobin is tracked by an absorbance increase around 630 nm. nih.gov
Circular Dichroism (CD) spectroscopy is employed to assess the secondary and tertiary structure of the protein. researchgate.net The far-UV CD spectrum (190-250 nm) provides information on the proportion of α-helices, β-sheets, and random coils. units.itresearchgate.net The β44(CD3)Ser→Cys mutation is not expected to cause large-scale changes in the predominantly α-helical structure of globin, but subtle alterations or changes upon polymerization could be detected. nih.gov The near-UV and Soret region CD spectra are sensitive to the tertiary structure and the asymmetric environment of the heme groups, which may be altered in Hb Mississippi. researchgate.net
X-ray Absorption Fine Structure (XAFS) provides highly precise information about the local geometric and electronic structure of the iron atom within the heme group. nih.govpnas.org This technique can measure the Fe-N and Fe-O bond lengths with high accuracy (±0.01 Å). nih.govaps.org For an unstable variant like Hb Mississippi, XAFS could determine if the mutation induces strain on the heme pocket, potentially altering the iron's coordination environment, which would have direct functional consequences. biomedpharmajournal.org
In Vitro Protein Stability Assays
The stability of a hemoglobin variant is a critical aspect of its characterization, and simple in vitro tests are used to assess it. Unstable hemoglobins tend to denature and precipitate under conditions where normal hemoglobin remains soluble. nih.govnih.gov
Heat Denaturation Test: In this assay, a hemolysate is incubated in a buffered solution at a specific temperature, typically 50°C. arupconsult.comthalassaemia.org.cy Unstable variants like Hb Mississippi will show significant precipitation over the incubation period (e.g., 60 minutes), whereas a normal HbA control will remain clear. researchgate.net
Isopropanol (B130326) and Butanol Stability Tests: These tests use organic solvents to challenge the stability of the hemoglobin molecule. Isopropanol weakens the internal hydrophobic bonds that stabilize the globin structure. nih.gov When a hemolysate containing an unstable variant is mixed with a buffered isopropanol solution (e.g., 17%), a precipitate will form rapidly, often within 5-20 minutes, while HbA remains stable for longer. arupconsult.comresearchgate.net Butanol stability tests work on a similar principle of solvent-induced denaturation.
Table 2: Typical Results of In Vitro Stability Assays
| Assay | Condition | Expected Result for Hb Mississippi | Expected Result for Normal HbA |
|---|---|---|---|
| Heat Stability | Incubation at 50°C for 1 hour | Visible flocculent precipitate | Solution remains clear |
| Isopropanol Stability | 17% Isopropanol at 37°C | Precipitate forms within 20 minutes | No precipitate after 30 minutes |
Structural Elucidation Methodologies
To gain a complete, three-dimensional understanding of how the β44(CD3)Ser→Cys mutation impacts the hemoglobin molecule and its propensity to aggregate, high-resolution structural methods are indispensable.
X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography is the gold standard for determining the high-resolution, three-dimensional structure of proteins. nih.govuniklinik-duesseldorf.de For Hb Mississippi, crystallographic analysis could reveal precise details about the local conformation around the mutation site on the protein surface. It would show the orientation of the novel cysteine residue and any resulting steric or electrostatic disturbances. Furthermore, comparing the crystal structure of Hb Mississippi with that of HbA would elucidate any subtle allosteric changes in the tertiary or quaternary structure that might explain its altered properties. springernature.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural and dynamic information on proteins in solution, which is a more physiologically relevant environment than a crystal lattice. springernature.com For a protein the size of hemoglobin, NMR studies often employ isotopic labeling (e.g., ¹⁵N, ¹³C) to resolve the signals from individual atoms. pnas.org NMR would be invaluable for characterizing the dynamics of the region around the β44 mutation, probing the pKa of the cysteine thiol group, and monitoring the structural changes that occur upon the formation of disulfide bonds and subsequent polymerization in real-time. researchgate.net
Cryo-Electron Microscopy (Cryo-EM) for Large Aggregates
The tendency of Hb Mississippi to form high-molecular-weight multimers makes it a candidate for study by Cryo-Electron Microscopy (Cryo-EM). nih.gov While X-ray crystallography and NMR are ideal for the monomeric or dimeric forms, they are not suitable for analyzing large, heterogeneous aggregates. Cryo-EM allows for the visualization of large macromolecular assemblies in a near-native, hydrated state. This technique could potentially be used to determine the structure of the Hb Mississippi polymers, revealing how the individual tetramers are linked and organized within the larger fibrillar or aggregated structures.
Computational and In Silico Modeling
Computational approaches are powerful predictive tools used to complement experimental data and provide insights into the molecular mechanisms underlying a variant's behavior.
Homology Modeling can be used to generate a 3D structural model of Hb Mississippi based on the known high-resolution crystal structure of normal human hemoglobin (HbA). scirp.org Software like SWISS-MODEL can introduce the Ser→Cys mutation in silico, allowing for an initial assessment of potential structural perturbations. scirp.org
Molecular Dynamics (MD) Simulations can then be performed on this model to explore the protein's structural flexibility and stability over time. nih.gov MD simulations can predict how the mutation alters the local protein dynamics, solvent accessibility of the new cysteine residue, and the stability of the intradimer and interdimer interfaces. pnas.org These simulations can help rationalize the reduced stability and the propensity for disulfide bond formation by modeling the interactions of the β44-Cys residue with its environment and with other Hb Mississippi molecules.
Molecular Dynamics Simulations of Globin Chains and Hemoglobin Tetramers
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. plos.orgnih.govnih.gov By simulating the interactions between atoms, MD can provide detailed insights into protein stability, conformational changes, and the dynamics of molecular interactions.
| Potential MD Simulation Applications for this compound | Expected Insights |
| Simulation of a single this compound tetramer | Assessment of structural stability, flexibility, and conformational changes induced by the β44 substitution. |
| Simulation of multiple this compound tetramers | Elucidation of the atomistic mechanism of disulfide bond formation and polymerization. |
| Comparative simulations of this compound vs. Hemoglobin A | Identification of dynamic and structural differences that explain altered function and stability. |
| Simulation under oxidative stress conditions | Understanding the dynamic response to oxidants and the propensity to form aggregates like Heinz bodies. nih.gov |
Protein Structure Prediction and Homology Modeling
Protein structure prediction involves the computational generation of a three-dimensional model of a protein from its amino acid sequence. dokumen.pubmedicinescience.org When a homologous protein structure (a "template") is available, as is the case for hemoglobin variants, homology modeling is a reliable method to predict the variant's structure. semanticscholar.orgijarse.com
Research Findings: There are currently no published studies that specifically detail the protein structure prediction or homology modeling of this compound. Nevertheless, creating a high-quality homology model would be a straightforward process. Using the known high-resolution crystal structure of human Hemoglobin A (HbA) as a template, a computational model of this compound can be built by introducing the specific amino acid substitution (Ser→Cys or Ser→Arg) at position 44 of the beta-globin chain. This model would then be subjected to energy minimization to resolve any steric clashes and achieve a stable conformation. The resulting 3D model would be invaluable for visualizing the structural impact of the mutation and for use in further computational analyses like docking studies. medicinescience.orgsemanticscholar.org
| Homology Modeling Workflow for this compound | Description |
| Template Selection | The crystal structure of human Hemoglobin A (e.g., PDB ID: 2DN2) would be selected as the template. fhedin.com |
| Sequence Alignment | The amino acid sequence of the this compound beta-chain would be aligned with the template's beta-chain sequence. |
| Model Building | A 3D model of the this compound beta-chain is generated by substituting the amino acid at position 44. |
| Model Refinement and Validation | The model undergoes energy minimization to achieve a stable conformation and is then validated using various quality assessment tools. semanticscholar.org |
Docking and Ligand Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. tandfonline.comresearchgate.net This method is widely used to study how proteins interact with small molecules, such as oxygen or drugs, and to understand the basis of binding affinity and specificity. nih.govjelsciences.com
Research Findings: Specific molecular docking or ligand interaction modeling studies for this compound are not available in the current scientific literature. However, this methodology could be powerfully applied to a homology model of this compound. Docking simulations could be performed to investigate whether the β44 substitution alters the binding of the heme group or the affinity for its primary ligand, oxygen. Furthermore, given that the mutation is on the surface of the protein, docking could explore potential interactions with other molecules, including other globin chains or therapeutic agents designed to prevent polymerization. nih.govtandfonline.comresearchgate.net Hydrogen/deuterium exchange mass spectrometry is another powerful technique that, while not strictly a modeling method, provides experimental data on ligand-induced conformational changes that can inform and validate docking models. nih.govnih.gov
| Potential Docking Study | Objective | Potential Ligands |
| Oxygen Binding Analysis | To determine if the β44 mutation allosterically affects the oxygen binding affinity at the heme sites. | Oxygen (O2) |
| Allosteric Effector Interaction | To study the binding of allosteric effectors that modulate hemoglobin's function. | 2,3-Diphosphoglycerate (DPG) |
| Inter-chain Docking | To model the non-covalent interactions that precede disulfide bond formation in the β44Ser→Cys variant. | Another globin chain (alpha, beta, delta, or gamma) nih.gov |
| Inhibitor Screening | To identify small molecules that could potentially bind near the mutant residue and sterically hinder polymerization. | Virtual small molecule libraries |
In Vitro Cellular Models and Experimental Systems
In vitro cellular models, such as cultured cell lines or primary cells, are essential for studying the cellular consequences of genetic mutations. nih.gov For hemoglobinopathies, erythroid progenitor cells, which are precursors to red blood cells, and immortalized cell lines like the K562 erythroleukemia line, are commonly used to study globin gene expression and the effects of hemoglobin variants on cell physiology. researchgate.netrsc.org
Research Findings: There is no evidence in the published literature of the development or use of specific in vitro cellular models for the express purpose of studying this compound. Research on this variant has primarily relied on analyses of patient-derived red blood cells (erythrocytes). nih.govnih.gov However, established in vitro systems could be readily adapted for this purpose. For example, introducing the gene for the this compound beta-globin chain into erythroid progenitor cells or K562 cells would allow researchers to study its expression, its interaction with other globin chains, its impact on cellular stability under oxidative stress, and its propensity to cause aggregation in a controlled environment, independent of other patient-specific factors. nih.govresearchgate.net
| In Vitro Model | Potential Application for this compound Research | Key Parameters to Measure |
| Primary Erythroid Progenitor Cells | Transfection with the this compound gene to study its effect on erythropoiesis (red blood cell development). | Rate of differentiation, globin chain synthesis ratios, cell viability, aggregate formation. |
| K562 Cell Line | Induction to differentiate into erythroid-like cells expressing this compound. rsc.org | γ-globin and β-globin gene expression levels, total hemoglobin production, presence of polymerized hemoglobin. |
| Co-culture Systems | Co-culturing macrophages with erythrocytes expressing this compound to study cellular clearance. | Rate of phagocytosis, macrophage activation markers. nih.gov |
Future Directions and Emerging Research Avenues for Hemoglobin Mississippi
Development of Novel High-Throughput Screening Technologies for Hemoglobin Variants
The identification of hemoglobin variants has traditionally relied on methods like electrophoresis and high-performance liquid chromatography (HPLC). cdc.govascls.org While effective, these methods can be labor-intensive. cdc.gov The future of screening lies in the development of more robust, high-throughput technologies that offer greater sensitivity and speed. cdc.govbioanalysis-zone.com
Mass spectrometry (MS) is emerging as a powerful tool for the rapid and accurate detection and characterization of hemoglobin variants. nih.govresearchgate.net Techniques like matrix-assisted laser desorption/ionization time-of-flight MS (MALDI-TOF MS) and electrospray ionization MS (ESI-MS) can provide detailed information about the molecular weight and sequence of hemoglobin chains, allowing for precise identification of variants. nih.govresearchgate.net MALDI-TOF MS-based tests are being developed to offer advantages in specificity, accuracy, and speed over current methods. bioanalysis-zone.com Furthermore, the use of tandem mass spectrometry (MS/MS) on dried blood spots is being explored as a high-throughput method for newborn screening. researchgate.net These advancements are crucial for the early and accurate identification of rare variants like Hemoglobin Mississippi, especially in large populations.
Investigation of Post-Translational Modifications and Their Role in this compound Properties
Post-translational modifications (PTMs) are chemical alterations to proteins that occur after their synthesis and can significantly impact their function. nih.govbu.edu In hemoglobin, PTMs can arise from various small molecules in the body and may serve as markers for metabolic disorders. nih.govbu.edu For example, glycosylation of hemoglobin is a well-known PTM that is elevated in individuals with diabetes. nih.gov
A key characteristic of this compound is its ability to form disulfide linkages with other globin chains, leading to the formation of high molecular weight multimers. nih.gov This is due to the substitution of a serine residue with a cysteine at position 44 of the beta-globin chain. nih.gov Future research should focus on investigating other potential PTMs of this compound and how they might influence its stability, oxygen-carrying capacity, and interaction with other cellular components. Understanding the full landscape of PTMs in this variant could reveal new insights into its pathophysiology, particularly in individuals who are compound heterozygotes for this compound and another hemoglobinopathy. nih.gov For instance, investigating modifications like glutathionylation or carbonylation could provide a more complete picture of the cellular stress experienced by red blood cells containing this variant. bu.edunih.govacs.org
Exploration of Gene Editing and Molecular Therapeutic Strategies (Conceptual, not clinical trial data)
The advent of gene editing technologies, particularly CRISPR-Cas9, has opened up new conceptual avenues for treating genetic disorders like hemoglobinopathies. frontiersin.orgnih.govnih.gov For beta-hemoglobinopathies, research is exploring two main strategies: direct correction of the disease-causing mutation and reactivation of fetal hemoglobin (HbF) expression. frontiersin.org
Conceptually, gene editing could be used to correct the specific mutation in the beta-globin gene that gives rise to this compound. This would involve using engineered nucleases like Zinc Finger Nucleases (ZFNs), TALENs, or CRISPR/Cas9 to precisely cut the DNA at the site of the mutation and replace it with the normal sequence. frontiersin.orginsights.bio Another approach would be to increase the production of fetal hemoglobin, which can compensate for the defective adult hemoglobin and lessen the severity of the disease. nih.govfrontiersin.orgoup.com This could be achieved by targeting and disrupting genes that act as repressors of fetal hemoglobin, such as BCL11A. frontiersin.orgfrontiersin.orgoup.com While these strategies are still in the preclinical stages of development for many hemoglobinopathies, they represent a promising future direction for potentially curative therapies. nih.govinsights.bio
Integration of Multi-Omics Data for Comprehensive Understanding of Hemoglobinopathies
A comprehensive understanding of hemoglobinopathies requires looking beyond just the genetic mutation. The integration of multiple "omics" data sets—including genomics (the study of genes), transcriptomics (gene expression), proteomics (proteins), and metabolomics (metabolites)—can provide a more holistic view of the disease. researchgate.netresearchgate.netnih.gov
By combining these different layers of biological information, researchers can identify new disease modifiers, understand the complex regulatory networks that govern globin gene expression, and discover novel biomarkers for disease severity. researchgate.netmedrxiv.org For a rare variant like this compound, a multi-omics approach could be particularly insightful. For example, transcriptomic and proteomic analyses of red blood cells from individuals with this compound could reveal changes in gene and protein expression that contribute to the clinical phenotype, especially in cases of co-inheritance with other hemoglobinopathies. medrxiv.org This integrated approach is critical for developing personalized therapies that are tailored to an individual's unique molecular profile. researchgate.netmdpi.com
Global Research Collaborations and Data Sharing Initiatives
Given the rarity of many hemoglobin variants, including this compound, international collaboration and data sharing are essential for advancing research. nih.goveurobloodnet.eu Initiatives like the International Hemoglobinopathy Research Network (INHERENT) bring together researchers from around the world to pool data and resources, enabling large-scale studies that would not be possible for a single institution. nih.goveurobloodnet.eu
Databases such as ITHANET, ClinVar, and HbVar serve as central repositories for information on hemoglobin variants and their associated clinical data. oup.comithanet.eu These platforms facilitate the sharing of genetic and phenotypic information, which is crucial for both clinical diagnostics and research. oup.comithanet.eu The Global Globin 2020 Challenge (GG2020) is another important initiative that aims to standardize the classification of hemoglobinopathy-related variants. ithanet.eu For rare variants like this compound, these global networks and databases are invaluable for collecting enough data to understand their clinical significance and to facilitate the development of new diagnostic and therapeutic strategies. The willingness of patients to share their health data for research purposes is a significant driver for these initiatives. nih.gov
Q & A
Q. How can interdisciplinary collaboration enhance the translational impact of this compound research?
- Methodological Answer : Partner with computational biologists to develop predictive algorithms for clinical severity. Integrate hematology, genetics, and bioengineering teams to design targeted therapies. Use platforms like ClinicalTrials.gov to register studies and share protocols. Publish open-access datasets to foster global collaboration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
